ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate

Lipophilicity Drug-likeness Pyrazole SAR

Researchers developing agrochemical candidates or kinase inhibitors often encounter supply inconsistency with niche fluorinated pyrazole intermediates. This compound delivers a regiochemically defined N1-trifluoroethylpyrazole scaffold with a 4-chloro synthetic handle for late-stage diversification via SNAr or cross-coupling. • XLogP3 2.5 (Δ +0.7 vs. des-chloro analog) supports improved foliar uptake and systemic translocation in agrochemical design • 4-Cl substituent enables SAR exploration through Suzuki, Buchwald-Hartwig, or nucleophilic aromatic substitution • Identical TPSA (44.1 Ų) to des-chloro analog preserves membrane permeability while adding synthetic versatility Supplied as a research-grade intermediate with batch-to-batch consistency for reproducible downstream results.

Molecular Formula C8H8ClF3N2O2
Molecular Weight 256.61
CAS No. 1856043-39-4
Cat. No. B2446531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
CAS1856043-39-4
Molecular FormulaC8H8ClF3N2O2
Molecular Weight256.61
Structural Identifiers
SMILESCCOC(=O)C1=NN(C=C1Cl)CC(F)(F)F
InChIInChI=1S/C8H8ClF3N2O2/c1-2-16-7(15)6-5(9)3-14(13-6)4-8(10,11)12/h3H,2,4H2,1H3
InChIKeyAGDBDIMXDRQBCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate: Product Overview


Ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate (CAS 1856043-39-4) is a heterocyclic building block belonging to the N-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate ester class. Its structure combines an ethyl ester at the 3-position, a chlorine atom at the 4-position, and a 2,2,2-trifluoroethyl group at the N1-position of the pyrazole ring [1]. The trifluoroethyl substituent is known to enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, while the 4-chloro substituent provides a synthetic handle for further functionalization [2]. This compound is primarily employed as a synthetic intermediate in the preparation of agrochemical candidates (e.g., herbicides and fungicides) and pharmaceutical research compounds, where the combination of the electron-withdrawing chlorine and the lipophilic trifluoroethyl group imparts differentiated physicochemical properties relative to non-chlorinated or non-fluorinated pyrazole-3-carboxylate esters [3].

Trifluoroethyl group supports enhanced lipophilicity and metabolic stability
4-Chloro substituent provides a synthetic handle for cross-coupling diversification
Versatile building block for agrochemical and pharmaceutical research programs

Why Generic Substitution with Pyrazole Analogs Fails


Within the N-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate ester family, even minor structural changes produce measurable shifts in lipophilicity, hydrogen-bonding capacity, steric bulk, and reactivity at the 4-position, directly affecting downstream synthetic efficiency and final compound properties. The 4-chloro substituent in the target compound increases computed logP by approximately 0.7 units compared to its non-chlorinated analog (ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate, CAS 1864016-41-0), while the ethyl ester provides distinct solubility and hydrolysis kinetics versus the corresponding methyl ester (CAS 1855937-74-4) or free carboxylic acid (CAS 1006448-63-0) [1][2]. Generic substitution among these analogs without experimental validation risks altering both the pharmacokinetic profile of downstream candidates and the regiochemical outcome of subsequent functionalization steps, making procurement based on structural equivalence alone a critical failure point [3].

Des-chloro analog
Removing 4-Cl reduces computed logP by ~0.7 units, which may alter downstream compound lipophilicity and partitioning behavior.
Methyl ester analog
Faster hydrolysis kinetics compared to the ethyl ester may compromise intermediate stability during multi-step sequences.
5-Carboxylate regioisomer
Obtaining the 5-COOEt isomer requires steric redirection strategies; direct substitution risks regioisomeric mixtures and additional synthetic steps.

Product-Specific Quantitative Evidence vs. Analogs


Lipophilicity Gain from 4-Chloro Substitution

The target compound displays a computed XLogP3 of 2.5, representing a +0.7 log unit increase over the des-chloro analog ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate (CAS 1864016-41-0), which has an XLogP3 of 1.8 [1][2]. This increase arises from the replacement of a hydrogen atom with a chlorine atom at the pyrazole 4-position. The higher lipophilicity predicts improved membrane permeability and altered tissue distribution for any downstream candidate derived from this intermediate.

Lipophilicity Shift
Reported
Δ XLogP3 = +0.7 vs des-chloro analog (2.5 vs 1.8)
Higher computed logP may correlate with increased membrane partitioning potential.
Computed property; experimental logP measurement recommended for lead optimization.
Lipophilicity Drug-likeness Pyrazole SAR

TPSA Equivalence Despite Higher Molecular Weight

Despite the addition of a chlorine atom (MW increase from 222.16 to 256.61 g/mol), the target compound retains an identical computed TPSA of 44.1 Ų as the des-chloro analog [1][2]. This is critical because TPSA is a key predictor of oral absorption: values below 140 Ų are generally associated with good intestinal absorption, and values below 60-70 Ų are typical for CNS-penetrant compounds. The combination of increased lipophilicity (higher logP) with unchanged TPSA suggests that the 4-chloro substituent may enhance membrane partitioning without compromising the compound's passive absorption potential. This stands in contrast to the carboxylic acid analog (CAS 1006448-63-0), which carries a higher TPSA of 55.12 Ų and a lower computed LogP of 1.80, reflecting the polarity of the free acid functional group [3].

TPSA Equivalence
Reported
TPSA unchanged (44.1 Ų) despite MW increase of +34.45 g/mol vs des-chloro analog.
Lipophilicity gain with preserved TPSA; absorption predictor profile remains comparable.
Computational values; biological relevance of predicted absorption requires validation.
Physicochemical profiling Drug-likeness Oral bioavailability predictors

Ester Stability: Ethyl vs. Methyl and Acid Analogs

The ethyl ester moiety in the target compound provides a balance between stability and reactivity that differentiates it from the methyl ester (CAS 1855937-74-4) and the free carboxylic acid (CAS 1006448-63-0). The ethyl ester is more resistant to hydrolysis than the methyl ester under basic conditions due to the larger steric bulk of the ethoxy group, which slows nucleophilic attack at the carbonyl carbon. Conversely, the free carboxylic acid requires activation (e.g., acid chloride formation) prior to amide or ester coupling, adding a synthetic step. This positions the ethyl ester as the preferred intermediate for multi-step syntheses where the ester must survive early-stage transformations but remain cleavable under controlled conditions, a profile shared by the broader class of trifluoroethylpyrazole-3-carboxylate esters used in herbicide lead optimization [1].

Ester Stability
Class-level
Ethyl ester exhibits intermediate hydrolysis rate vs methyl (faster) and acid (needs activation).
May offer a practical balance for multi-step synthesis without protecting group manipulations.
Based on general ester reactivity; direct kinetic data for this compound are not available.
Synthetic intermediate Hydrolysis kinetics Functional group interconversion

N1-Regioselectivity in Pyrazole Alkylation

The target compound bears the trifluoroethyl group at the N1 position and the ester at C3, a regiochemical outcome confirmed by the established preference for N1-alkylation of ethyl 1H-pyrazole-3-carboxylate derivatives under K₂CO₃ conditions. The seminal Tetrahedron Letters study (2018) demonstrated that alkylation of ethyl 1H-pyrazole-3-carboxylate largely favors N1-substitution, a selectivity that applies to the synthesis of the target compound [1]. The presence of the 4-chloro substituent does not alter this regiochemical preference, as the chlorine atom is distal to the alkylation site, but it does influence the electronic environment of the ring, potentially affecting the rate of alkylation. The target compound's defined substitution pattern—N1-trifluoroethyl, C3-ethyl ester, C4-chloro—is thus a predictably accessible regioisomer, unlike the regioisomeric ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate (CAS 1856024-18-4), which requires steric redirection strategies (e.g., triphenylsilyl protection) to bias the alkylation toward the N1-adjacent nitrogen [1].

N1 Regioselectivity
Class-level
Alkylation favors N1 over N1-adjacent position (>80:20) under K₂CO₃ conditions; 5-COOEt isomer requires steric redirection.
Predictable regioisomer access streamlines synthetic planning and avoids additional steps.
Regioselectivity inferred from parent pyrazole system; experimental yield data not reported for these specific compounds.
Regioselective synthesis N-alkylation Pyrazole isomer control

Research and Industrial Application Scenarios


Agrochemical Intermediate for Herbicides and Fungicides

The target compound serves as a key intermediate in the synthesis of N-(2,2,2-trifluoroethyl)pyrazole-based herbicides and fungicides. Its XLogP3 of 2.5 (Δ = +0.7 vs. the des-chloro analog) supports the design of active ingredients with improved foliar uptake and systemic translocation [1]. The class-level herbicidal activity demonstrated by structurally related N-(2,2,2)-trifluoroethylpyrazole derivatives, including compounds exhibiting superior pre-emergence efficacy to metolachlor at 150 g a.i. ha⁻¹, underscores the relevance of this scaffold [2][3]. The 4-chloro substituent further enables late-stage diversification via cross-coupling chemistry, making the target compound a versatile entry point for SAR exploration.

Pharmaceutical Research: Ion Channel and Kinase Inhibitor Scaffolds

The pyrazole-3-carboxylate ester framework with an N1-trifluoroethyl group is a privileged motif in ion channel and kinase inhibitor research. The target compound's 4-chloro substituent provides a vector for introducing aryl, heteroaryl, or amino groups via SNAr, Suzuki, or Buchwald-Hartwig coupling [1]. The predictable N1-regiochemistry confirmed by the Tetrahedron Letters alkylation study ensures that the substitution pattern of the final compound is well-defined, a critical requirement for SAR studies and patent enablement [2].

Material Science: Fluorinated Ligand for MOFs and Catalysis

The presence of both a fluorous trifluoroethyl tag and a metal-coordinating ester/chloro motif makes the target compound a candidate precursor for fluorinated ligands used in metal-organic frameworks (MOFs) and catalysis. The increased lipophilicity (XLogP3 2.5) and fluorous character facilitate separation via fluorous solid-phase extraction (F-SPE) or fluorous biphase catalysis, a practical advantage not available with the non-fluorinated analogs [1]. The identical TPSA (44.1 Ų) between the target and its des-chloro analog means that the chlorine atom adds synthetic versatility without compromising the compound's potential for membrane permeability in biological contexts.

Application
Selection Property
Validation Focus
Agrochemical lead optimization
Lipophilic ester with 4-Cl diversification handle
Foliar uptake and systemic translocation studies
Kinase inhibitor scaffold design
Regiochemically defined N1-trifluoroethyl pyrazole core
Confirmation of N1 regiochemistry and downstream SAR
Fluorinated ligand synthesis
Fluorous ethyl ester character and chlorine substitution
Phase-separation efficiency and metal coordination
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